3-Phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)benzyl sulfide
Description
IUPAC Name: 3-Phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)benzyl sulfide
Molecular Formula: C₁₉H₁₂F₆N₃S
Molar Mass: 452.39 g/mol
Key Structural Features:
- A 1,2,4-triazine core substituted at position 3 with a phenyl group and at position 6 with a trifluoromethyl (-CF₃) group.
- A sulfide (-S-) linkage at position 5, connecting the triazine ring to a benzyl group bearing a second -CF₃ substituent at the meta position.
This compound is notable for its dual trifluoromethyl groups, which enhance lipophilicity and metabolic stability, and its triazine-sulfide scaffold, a motif seen in agrochemicals and pharmaceuticals .
Properties
IUPAC Name |
3-phenyl-6-(trifluoromethyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3S/c19-17(20,21)13-8-4-5-11(9-13)10-28-16-14(18(22,23)24)26-27-15(25-16)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMNIMFDAOVFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)SCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl 3-(trifluoromethyl)benzyl sulfide is a compound of interest due to its potential biological activities. The presence of trifluoromethyl groups enhances the lipophilicity and stability of the molecule, which can influence its interaction with biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure includes a triazine ring and two trifluoromethyl groups that contribute to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Weight | 394.36 g/mol |
| CAS Number | Not specified in sources |
| Solubility | Varies with solvent polarity |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. In particular, derivatives of triazine compounds have shown effectiveness against various bacterial strains. For instance, studies on similar triazine derivatives have reported Minimum Inhibitory Concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria.
Anticancer Properties
Triazine derivatives are also being investigated for their anticancer potential. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for tumor growth and proliferation. For example, compounds structurally related to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
Case Studies
- In Vitro Studies : A study involving a series of triazine derivatives demonstrated that those with trifluoromethyl substitutions had significantly higher cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. The IC50 values ranged from 10 to 50 µM.
- Mechanistic Insights : Further investigations revealed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents.
Pharmacokinetics
The pharmacokinetic profile of triazine derivatives suggests favorable absorption due to their lipophilic nature. They typically exhibit moderate to high oral bioavailability and are metabolized primarily in the liver. However, specific studies on the pharmacokinetics of this compound remain limited.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine Derivatives with Sulfide Linkages
N-{2-[3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]vinyl}-3-(trifluoromethyl)aniline
- Structure : Features a 1,2,4-triazine ring with an allylsulfanyl (-S-CH₂CH=CH₂) group at position 3 and a vinyl-linked aniline substituent.
- Key Differences :
- The sulfide linkage is part of an allyl group instead of a benzyl group.
- Lacks the dual -CF₃ substitution seen in the target compound.
Ethyl 5-(Phenylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
- Structure : Contains a phenylsulfanyl (-S-Ph) group at position 5 and an ethyl carboxylate (-COOEt) at position 4.
- Key Differences :
- Replacement of the benzyl sulfide with phenylsulfanyl reduces steric bulk.
- The carboxylate group introduces polarity, likely increasing water solubility compared to the hydrophobic target compound.
- Implications : The carboxylate may serve as a metabolically labile site, limiting persistence in biological systems .
Triazine Derivatives with Alternative Functional Groups
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)
- Structure : 1,3,5-Triazine core with sulfonylurea (-SO₂NHCONH-) and methoxy/methyl substituents.
- Key Differences :
- Sulfonylurea linkage replaces the sulfide, enabling hydrogen bonding and herbicidal activity via acetolactate synthase inhibition.
- Lacks -CF₃ groups, reducing lipophilicity.
- Implications : The target compound’s sulfide and -CF₃ groups may favor different biological targets, such as insecticidal or fungicidal activity .
N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine
Halogenated Triazine Sulfides
2-Chlorobenzyl 6-(2-Chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl Sulfide
- Structure: Fused triazino-benzoxazepin system with chlorophenyl and chlorobenzyl substituents.
- Key Differences :
- Increased structural complexity with a bicyclic system.
- Chlorine atoms replace -CF₃ groups, reducing electron-withdrawing effects.
- Implications : The fused ring system may enhance rigidity and target selectivity but at the cost of synthetic complexity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for constructing the 1,2,4-triazine core in derivatives like this compound?
- Methodological Answer: The 1,2,4-triazine core is typically synthesized via cyclization reactions. For example, condensation of thiosemicarbazides with α-keto esters or acids under acidic conditions can yield triazine derivatives. Alternatively, cycloaddition reactions between nitriles and diazo compounds are employed. Key reagents like triphenyl phosphite (for phosphorylation) or palladium catalysts (e.g., Pd(PPh₃)₄ ) may facilitate coupling steps. Controlled temperature (e.g., 60–80°C) and inert atmospheres are critical to prevent side reactions .
Q. How are trifluoromethyl groups introduced into aromatic systems during synthesis?
- Methodological Answer: Trifluoromethylation of aromatic rings often employs Ullmann-type coupling or radical-mediated methods using reagents like CF₃I or CF₃SO₂Na. For sterically hindered positions, directed ortho-metalation (DoM) with lithium bases followed by quenching with CF₃ sources (e.g., (CF₃)₂Hg) is effective. Microwave-assisted synthesis can enhance reaction efficiency for electron-deficient aryl halides .
Q. What coupling strategies form the benzyl sulfide linkage in this compound?
- Methodological Answer: The benzyl sulfide moiety is typically introduced via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. For SNAr, a thiolate anion (e.g., from 3-(trifluoromethyl)benzyl thiol) reacts with a halogenated triazine precursor. Palladium catalysts (e.g., Pd(PPh₃)₄ ) or copper(I) thiophenolate complexes may mediate C–S bond formation under mild conditions (40–60°C) .
Advanced Research Questions
Q. How can discrepancies in NMR data for trifluoromethylated triazines be resolved?
- Methodological Answer: Contradictions in ¹⁹F NMR chemical shifts (e.g., unexpected splitting or shifts) often arise from dynamic effects or solvent interactions. Computational validation via density functional theory (DFT) can predict electronic environments and assign signals accurately. For example, comparing experimental shifts with DFT-calculated values (B3LYP/6-311++G(d,p) basis set) resolves ambiguities .
Q. What strategies optimize reaction yield when coupling sterically hindered subunits?
- Methodological Answer: Steric hindrance at the triazine C-5 position can reduce coupling efficiency. Strategies include:
- Solvent Optimization: High-polarity solvents (e.g., DMF or DMSO) improve solubility of bulky intermediates.
- Catalyst Design: Bulky ligands (e.g., tris-o-furylphosphine ) on palladium enhance selectivity.
- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition.
Yields >75% are achievable with these adjustments .
Q. How do trifluoromethyl groups influence triazine ring reactivity?
- Methodological Answer: The electron-withdrawing nature of CF₃ groups increases the electrophilicity of the triazine ring, enhancing susceptibility to nucleophilic attack at C-5. However, steric effects may dominate in crowded systems. Kinetic studies (e.g., monitoring SNAr rates with varying CF₃ positions) and Hammett plots quantify these effects. Computational modeling (DFT) further correlates substituent effects with activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
